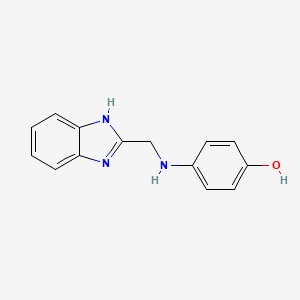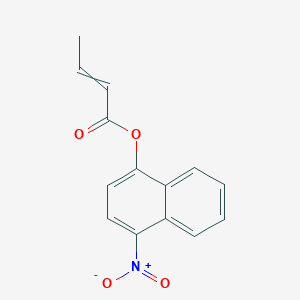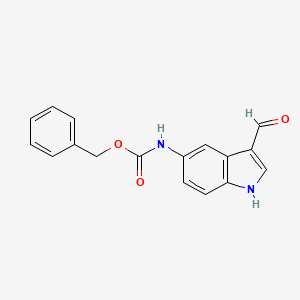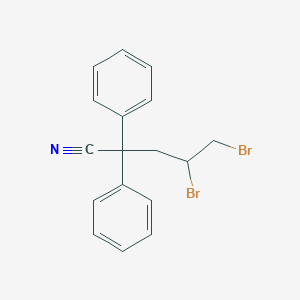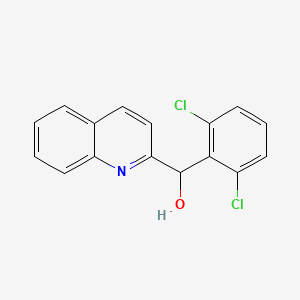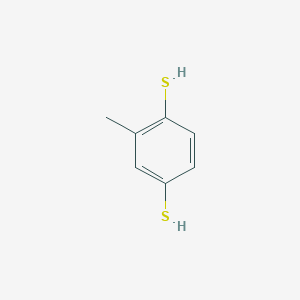
4,4'-Methylenebis(2-methyl-N-propylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-methyl-N-propylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group substituted with a methyl and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-propylaniline) typically involves the condensation of 2-methyl-N-propylaniline with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H13N+CH2O→C19H26N2+H2O
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-methyl-N-propylaniline) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2-methyl-N-propylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
4,4’-Methylenebis(2-methyl-N-propylaniline) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific substances.
Biomedical Research: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-propylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar structure but with cyclohexyl groups instead of aromatic rings.
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethylamino groups instead of methyl and propyl groups.
4,4’-Methylenebis(N-propylaniline): Similar structure but without the methyl groups on the aniline rings.
Uniqueness
4,4’-Methylenebis(2-methyl-N-propylaniline) is unique due to the specific substitution pattern on the aniline rings, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in polymer synthesis and materials science, where specific performance characteristics are required.
Propriétés
Numéro CAS |
13401-66-6 |
|---|---|
Formule moléculaire |
C21H30N2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-methyl-4-[[3-methyl-4-(propylamino)phenyl]methyl]-N-propylaniline |
InChI |
InChI=1S/C21H30N2/c1-5-11-22-20-9-7-18(13-16(20)3)15-19-8-10-21(17(4)14-19)23-12-6-2/h7-10,13-14,22-23H,5-6,11-12,15H2,1-4H3 |
Clé InChI |
UXQJDZOSFMSFHD-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




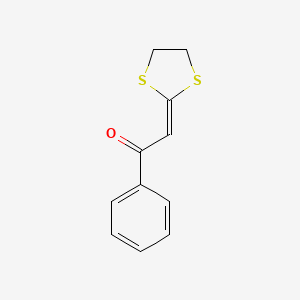
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
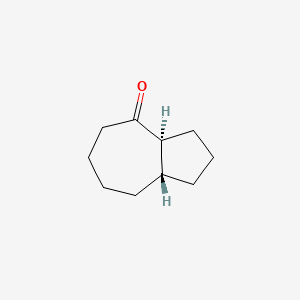
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)

